molecular formula C8H11BrO3 B1314067 Ethyl 3-bromo-2-oxocyclopentanecarboxylate CAS No. 42593-13-5

Ethyl 3-bromo-2-oxocyclopentanecarboxylate

Cat. No.: B1314067
CAS No.: 42593-13-5
M. Wt: 235.07 g/mol
InChI Key: KDQZTFCNIZYCQV-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-oxocyclopentanecarboxylate is a useful research compound. Its molecular formula is C8H11BrO3 and its molecular weight is 235.07 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of Ethyl 3-bromo-2-oxocyclopentanecarboxylate are currently unknown. This compound is a derivative of cyclopentanecarboxylic acid , which suggests that it may interact with similar biological targets.

Biochemical Pathways

Given its structural similarity to cyclopentanecarboxylic acid derivatives , it may influence similar biochemical pathways

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets . .

Biochemical Analysis

Biochemical Properties

Ethyl 3-bromo-2-oxocyclopentanecarboxylate plays a significant role in various biochemical reactions. It interacts with enzymes such as cobalt (II) Schiff’s base complex, which catalyzes the oxidation of primary and secondary alcohols

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activity and alterations in metabolic pathways, which can lead to changes in cellular behavior and responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with enzymes and other proteins is essential for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Understanding the threshold effects and optimal dosages is crucial for its safe and effective use in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its impact on cellular metabolism and overall biochemical activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function in biochemical processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell, influencing its biochemical interactions and effects .

Properties

IUPAC Name

ethyl 3-bromo-2-oxocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO3/c1-2-12-8(11)5-3-4-6(9)7(5)10/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQZTFCNIZYCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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